5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
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Overview
Description
5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a benzo[d][1,3]dioxole group, and a pyridin-3-ylmethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core One common approach is to react furan-2-carboxylic acid with an appropriate amine under dehydration conditions to form the carboxamide group
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2,5-dione.
Reduction: : The nitro group in the pyridin-3-ylmethyl group can be reduced to an amine.
Substitution: : The sulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: : Furan-2,5-dione
Reduction: : Pyridin-3-ylmethylamine
Substitution: : Various substituted sulfamoyl derivatives
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: : It could be used in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with molecular targets such as enzymes or receptors. The sulfamoyl group may play a role in inhibiting certain biological processes, while the furan and pyridin rings could interact with other molecular structures.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other sulfamoyl derivatives or furan-based molecules, but the presence of the benzo[d][1,3]dioxole and pyridin-3-ylmethyl groups sets it apart. Some similar compounds include:
Sulfamoylbenzofurans
Pyridinylmethylcarboxamides
Dioxole-containing sulfonamides
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c22-18(20-10-12-2-1-7-19-9-12)15-5-6-17(27-15)28(23,24)21-13-3-4-14-16(8-13)26-11-25-14/h1-9,21H,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBWUVUTHRPNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(O3)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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